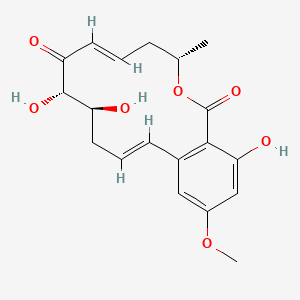
1,2-Ethanediamine, N-(7-chloro-4-quinolinyl)-N'-(4'a,7'a-dihydro-6',7'a-diphenylspiro(cyclohexane-1,3'-(7H)cyclopenta(1,2,4)trioxin)-4-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of 1,2-Ethanediamine, N-(7-chloro-4-quinolinyl)-N'-(4'a,7'a-dihydro-6',7'a-diphenylspiro(cyclohexane-1,3'-(7H)cyclopenta(1,2,4)trioxin)-4-yl)- would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Ethanediamine, N-(7-chloro-4-quinolinyl)-N'-(4'a,7'a-dihydro-6',7'a-diphenylspiro(cyclohexane-1,3'-(7H)cyclopenta(1,2,4)trioxin)-4-yl)- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents and conditions used in these reactions depend on the specific transformation desired. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 1,2-Ethanediamine, N-(7-chloro-4-quinolinyl)-N'-(4'a,7'a-dihydro-6',7'a-diphenylspiro(cyclohexane-1,3'-(7H)cyclopenta(1,2,4)trioxin)-4-yl)- may yield various oxidized derivatives, while reduction may produce reduced forms of the compound with different functional groups.
Applications De Recherche Scientifique
1,2-Ethanediamine, N-(7-chloro-4-quinolinyl)-N'-(4'a,7'a-dihydro-6',7'a-diphenylspiro(cyclohexane-1,3'-(7H)cyclopenta(1,2,4)trioxin)-4-yl)- has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: It is studied for its potential biological activities, including its effects on cellular processes and its interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mécanisme D'action
The mechanism of action of 1,2-Ethanediamine, N-(7-chloro-4-quinolinyl)-N'-(4'a,7'a-dihydro-6',7'a-diphenylspiro(cyclohexane-1,3'-(7H)cyclopenta(1,2,4)trioxin)-4-yl)- involves its interaction with specific molecular targets and pathways. While the exact mechanism is not fully understood, it is believed to exert its effects through binding to specific receptors or enzymes, thereby modulating their activity. This can lead to changes in cellular processes and physiological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to 1,2-Ethanediamine, N-(7-chloro-4-quinolinyl)-N'-(4'a,7'a-dihydro-6',7'a-diphenylspiro(cyclohexane-1,3'-(7H)cyclopenta(1,2,4)trioxin)-4-yl)- include:
ODC-188: This is another name for 1,2-Ethanediamine, N-(7-chloro-4-quinolinyl)-N'-(4'a,7'a-dihydro-6',7'a-diphenylspiro(cyclohexane-1,3'-(7H)cyclopenta(1,2,4)trioxin)-4-yl)- itself.
Other chlorinated organic compounds: These compounds share similar structural features and may have comparable chemical properties.
Uniqueness
1,2-Ethanediamine, N-(7-chloro-4-quinolinyl)-N'-(4'a,7'a-dihydro-6',7'a-diphenylspiro(cyclohexane-1,3'-(7H)cyclopenta(1,2,4)trioxin)-4-yl)- is unique due to its specific molecular structure and the presence of particular functional groups
Propriétés
Numéro CAS |
324761-13-9 |
|---|---|
Formule moléculaire |
C34H34ClN3O3 |
Poids moléculaire |
568.1 g/mol |
Nom IUPAC |
N-(6,7a-diphenylspiro[4a,7-dihydrocyclopenta[e][1,2,4]trioxine-3,4'-cyclohexane]-1'-yl)-N'-(7-chloroquinolin-4-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C34H34ClN3O3/c35-27-11-12-29-30(15-18-37-31(29)22-27)38-20-19-36-28-13-16-33(17-14-28)39-32-21-25(24-7-3-1-4-8-24)23-34(32,41-40-33)26-9-5-2-6-10-26/h1-12,15,18,21-22,28,32,36H,13-14,16-17,19-20,23H2,(H,37,38) |
Clé InChI |
HDZDLBNQQBBREK-UHFFFAOYSA-N |
SMILES |
C1CC2(CCC1NCCNC3=C4C=CC(=CC4=NC=C3)Cl)OC5C=C(CC5(OO2)C6=CC=CC=C6)C7=CC=CC=C7 |
SMILES canonique |
C1CC2(CCC1NCCNC3=C4C=CC(=CC4=NC=C3)Cl)OC5C=C(CC5(OO2)C6=CC=CC=C6)C7=CC=CC=C7 |
Synonymes |
ODC-188 ODC188 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[[4-[7-(Diaminomethylideneamino)heptanoylamino]-3-hydroxybutanoyl]amino]propanoic acid](/img/structure/B1241891.png)
![2-[2-[2-[(4-Chlorophenyl)methyl]-6-methyl-9-[(5-phenylpyridin-2-yl)methoxy]-5-thia-2-azatricyclo[6.3.1.04,12]dodeca-1(12),3,8,10-tetraen-3-yl]ethoxy]butanoic acid](/img/structure/B1241892.png)
![4-Amino-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol](/img/structure/B1241894.png)
![[(2S)-3-hydroxy-2-[(8Z,11Z,14Z)-icosa-8,11,14-trienoyl]oxypropyl] (Z)-icos-11-enoate](/img/structure/B1241898.png)

![(E)-N-(benzimidazol-1-yl)-1-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methanimine](/img/structure/B1241902.png)

![(2E)-2-[(2-ethoxybenzoyl)hydrazinylidene]propanoic acid](/img/structure/B1241904.png)

![(6R,7R)-7-[[(2E)-2-(2-Amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-3-[[ethyl-(1-methylthieno[2,3-d]pyrimidin-1-ium-4-yl)amino]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1241907.png)


![1-cyclopropyl-7-[(2S)-2-[(dimethylamino)methyl]morpholin-4-yl]-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid](/img/structure/B1241912.png)

